molecular formula C14H17N B3045653 1-Naphthalenebutanamine CAS No. 111182-22-0

1-Naphthalenebutanamine

Cat. No.: B3045653
CAS No.: 111182-22-0
M. Wt: 199.29 g/mol
InChI Key: LVLWZMQPBAFKMY-UHFFFAOYSA-N
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Description

1-Naphthalenebutanamine is an organic compound that belongs to the class of amines It consists of a naphthalene ring system attached to a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenebutanamine can be synthesized through several methods. One common approach involves the alkylation of naphthalene with a butylamine derivative. This reaction typically requires a catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenebutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-based ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the naphthalene ring to a tetrahydronaphthalene derivative.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the naphthalene ring, introducing functional groups like nitro or sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of concentrated nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Naphthalene-based ketones or carboxylic acids.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Nitro or sulfonic acid derivatives of naphthalene.

Scientific Research Applications

1-Naphthalenebutanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Industry: It can be used in the production of dyes, pigments, and other materials that require stable aromatic amines.

Mechanism of Action

The mechanism of action of 1-naphthalenebutanamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their activity. The naphthalene ring provides hydrophobic interactions, aiding in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    1-Naphthalenemethanamine: Similar structure but with a shorter alkyl chain.

    2-Naphthalenebutanamine: Similar structure but with the butanamine chain attached at a different position on the naphthalene ring.

    1-Naphthalenemethylamine: Similar structure but with a methyl group instead of a butyl group.

Uniqueness: 1-Naphthalenebutanamine is unique due to its specific combination of a naphthalene ring and a butanamine chain, which provides distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis.

Properties

IUPAC Name

4-naphthalen-1-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10H,3-4,7,11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLWZMQPBAFKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548112
Record name 4-(Naphthalen-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111182-22-0
Record name 4-(Naphthalen-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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